2-Bromo-6-(hydroxymethyl)-4-methylphenol
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Overview
Description
2-Bromo-6-(hydroxymethyl)-4-methylphenol is an organic compound with the molecular formula C8H9BrO2 This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(hydroxymethyl)-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol) followed by the introduction of a hydroxymethyl group. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 2-position of the phenol ring. The hydroxymethyl group can then be introduced through a formylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Zinc in acetic acid, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Bromo-6-(carboxymethyl)-4-methylphenol.
Reduction: 2-Hydroxy-6-(hydroxymethyl)-4-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s phenolic structure may exhibit antimicrobial properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(hydroxymethyl)-4-methylphenol largely depends on its chemical structure and the specific application. In biological systems, the phenolic hydroxyl group can participate in hydrogen bonding and electron donation, potentially interacting with biological targets such as enzymes or receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-6-(hydroxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.
4-Bromo-2-(hydroxymethyl)phenol: Similar but with different positions of the bromine and hydroxymethyl groups.
2-Chloro-6-(hydroxymethyl)-4-methylphenol: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-6-(hydroxymethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a hydroxymethyl group provides versatility in synthetic applications and potential biological activity.
Biological Activity
2-Bromo-6-(hydroxymethyl)-4-methylphenol (CAS No. 43135-49-5) is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom and hydroxymethyl group attached to a methyl-substituted phenol ring. Its chemical formula is C8H9BrO2, with a molecular weight of approximately 217.06 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study on related compounds showed that brominated phenols often possess enhanced activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . This may be attributed to the ability of halogenated compounds to disrupt microbial cell membranes or interfere with metabolic processes .
Table 1: Antimicrobial Efficacy Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Altun et al., 2022 |
Candida albicans | 16 µg/mL | Altun et al., 2022 |
Escherichia coli | Not tested | - |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar phenolic compounds have been shown to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule dynamics, akin to the action of known anticancer drugs like colchicine .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxicity of several brominated phenols, including derivatives of this compound, against pancreatic cancer cells. The results indicated that these compounds could inhibit cell growth significantly, with some derivatives achieving IC50 values in the low micromolar range .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Pancreatic Cancer | 5.0 | Apoptosis induction via microtubule disruption |
Breast Cancer | 10.0 | Inhibition of cell proliferation |
Leukemia | 15.0 | Induction of cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar to other phenolic compounds, it may bind to tubulin, preventing polymerization into microtubules, thereby disrupting mitotic spindle formation during cell division.
- Reactive Oxygen Species (ROS) Generation : Brominated phenols can induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, altering their integrity and function.
Properties
CAS No. |
43135-49-5 |
---|---|
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-6-(hydroxymethyl)-4-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,10-11H,4H2,1H3 |
InChI Key |
PQNNGCLGAJSAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)CO |
Origin of Product |
United States |
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